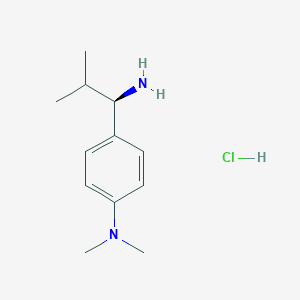
(R)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl is a chiral amine compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl typically involves the reaction of 4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through crystallization or recrystallization techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl is used as a chiral building block for the synthesis of various complex molecules. It is also employed in the study of reaction mechanisms and stereochemistry.
Biology
In biological research, this compound is used to study enzyme interactions and protein binding due to its chiral nature. It serves as a model compound for understanding the behavior of similar amines in biological systems.
Medicine
In medicine, ®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl is investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of ®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: A structurally similar compound with applications in organic synthesis and as a buffering agent.
N,N-Dimethylaniline: Another related compound used in the synthesis of dyes and as a precursor for various chemical reactions.
Uniqueness
®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl stands out due to its chiral nature, which imparts unique reactivity and selectivity in chemical and biological processes. Its ability to form specific interactions with molecular targets makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H21ClN2 |
|---|---|
Poids moléculaire |
228.76 g/mol |
Nom IUPAC |
4-[(1R)-1-amino-2-methylpropyl]-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-9(2)12(13)10-5-7-11(8-6-10)14(3)4;/h5-9,12H,13H2,1-4H3;1H/t12-;/m1./s1 |
Clé InChI |
UIKLQQUKYIQICR-UTONKHPSSA-N |
SMILES isomérique |
CC(C)[C@H](C1=CC=C(C=C1)N(C)C)N.Cl |
SMILES canonique |
CC(C)C(C1=CC=C(C=C1)N(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


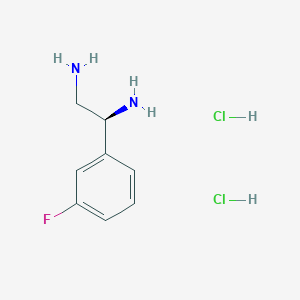
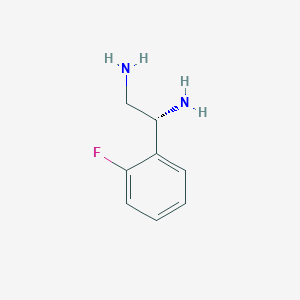
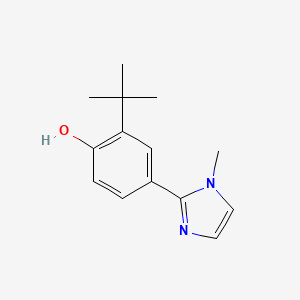
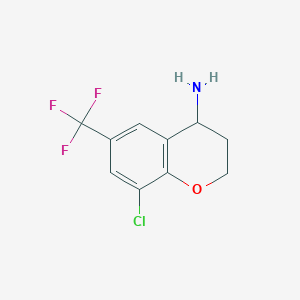
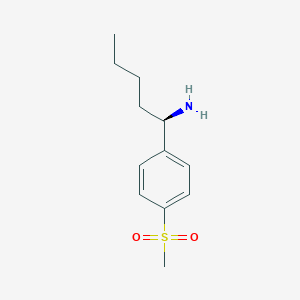
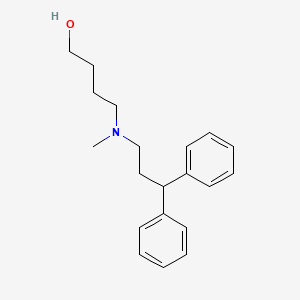
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
![Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)
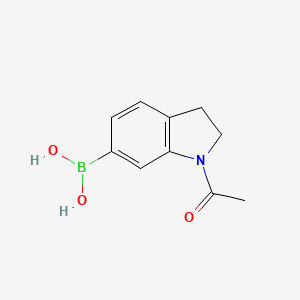


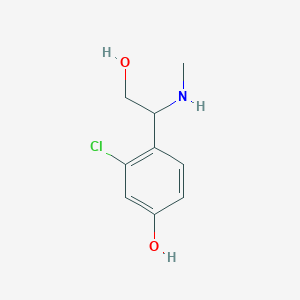
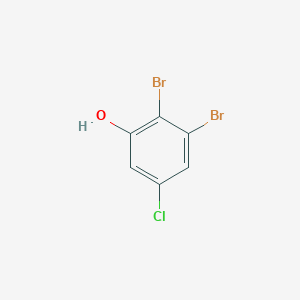
![(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13034458.png)
